(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine
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Overview
Description
(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenyl-1,3-thiazolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as a thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological effects. These derivatives could serve as lead compounds for the development of new medications targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound has a similar ring structure but contains oxygen instead of sulfur.
4R-cembranoid: A natural cyclic diterpenoid with neuroprotective properties.
Uniqueness
(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is unique due to the presence of both sulfur
Properties
CAS No. |
61572-60-9 |
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Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(4R,6R)-6-methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C17H17NS/c1-13-12-16(14-8-4-2-5-9-14)18-17(19-13)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3/t13-,16-/m1/s1 |
InChI Key |
MIFAHMOZPFZHJI-CZUORRHYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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